5-Hydroxy-2-naphthalenesulfonic acid

Physical Organic Chemistry Azo Dye Synthesis pH-Dependent Reactivity

5-Hydroxy-2-naphthalenesulfonic acid (CAS 16500-22-4) is a member of the hydroxynaphthalenesulfonic acid class, characterized by a naphthalene core substituted with a hydroxyl group at the 5-position and a sulfonic acid group at the 2-position. It is a white to slightly yellow, odorless crystalline powder that is freely soluble in water and sparingly soluble in ethanol.

Molecular Formula C10H8O4S
Molecular Weight 224.23 g/mol
CAS No. 16500-22-4
Cat. No. B8533483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-naphthalenesulfonic acid
CAS16500-22-4
Molecular FormulaC10H8O4S
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)O
InChIInChI=1S/C10H8O4S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6,11H,(H,12,13,14)
InChIKeyGDBANHJMXDZUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-naphthalenesulfonic Acid (CAS 16500-22-4): Chemical Class and Core Specifications for Scientific Sourcing


5-Hydroxy-2-naphthalenesulfonic acid (CAS 16500-22-4) is a member of the hydroxynaphthalenesulfonic acid class, characterized by a naphthalene core substituted with a hydroxyl group at the 5-position and a sulfonic acid group at the 2-position [1]. It is a white to slightly yellow, odorless crystalline powder that is freely soluble in water and sparingly soluble in ethanol [2]. This compound serves as a key intermediate in the synthesis of azo dyes and pigments, owing to the distinct electronic and steric properties conferred by its specific substitution pattern [3].

Why 5-Hydroxy-2-naphthalenesulfonic Acid (CAS 16500-22-4) Cannot Be Replaced by Common In-Class Analogs in Azo Dye and Pigment Synthesis


Hydroxynaphthalenesulfonic acids are not functionally interchangeable due to the pronounced influence of hydroxyl and sulfonic acid group positioning on their chemical behavior. Subtle changes in the substitution pattern, such as moving the sulfonic acid group from the 2- to the 1-position or the hydroxyl group from the 5- to the 6-position, dramatically alter the electronic environment of the naphthalene ring [1]. These positional isomers exhibit distinct 33S NMR chemical shifts (varying by up to 5 ppm depending on hydroxyl position) [1] and significant differences in acid dissociation constants (pKa) [2], leading to divergent reactivity profiles during azo coupling, particularly in terms of reaction kinetics and regioselectivity [3]. Consequently, substituting 5-hydroxy-2-naphthalenesulfonic acid with a generic analog like 1-naphthol-5-sulfonic acid or 2-naphthol-6-sulfonic acid in a regulated synthetic route will likely produce a different dye chromophore with altered color, fastness properties, or processability.

Quantitative Differentiation of 5-Hydroxy-2-naphthalenesulfonic Acid (CAS 16500-22-4) Against Closest Analogs


5-Hydroxy-2-naphthalenesulfonic Acid Exhibits a Higher Phenolic pKa Compared to the 1-Naphthol-5-Sulfonic Acid Isomer, Modulating Azo Coupling pH

The thermodynamic pKa of the phenolic hydroxyl group in 5-hydroxy-2-naphthalenesulfonic acid is distinct from that of its regioisomer, 1-naphthol-5-sulfonic acid. This difference directly affects the ionization state and nucleophilicity of the coupling component under specific pH conditions [1]. The higher pKa of the 2-sulfonate derivative indicates its hydroxyl proton is less acidic, requiring a higher pH for complete deprotonation.

Physical Organic Chemistry Azo Dye Synthesis pH-Dependent Reactivity

HPLC Retention Behavior of 5-Hydroxy-2-naphthalenesulfonic Acid Allows Chromatographic Differentiation from Positional Isomers

Naphthalene sulfonic acids (NSAs) are valuable test compounds for characterizing stationary phases in reversed-phase HPLC, as their retention is exquisitely sensitive to subtle changes in ionic and hydrophobic interactions [1]. The specific substitution pattern of 5-hydroxy-2-naphthalenesulfonic acid leads to a distinct retention time that can be used to separate it from other isomeric hydroxynaphthalenesulfonic acids [2]. The dipole moment, influenced by the relative position of the hydroxyl and sulfonic acid groups, is a key determinant of retention, with isomers exhibiting different degrees of naphthalene ring exposure to the stationary phase [2].

Analytical Chemistry Quality Control Reversed-Phase HPLC

Regioselectivity in Azo Coupling: 5-Hydroxy-2-naphthalenesulfonic Acid Couples Preferentially at the 6-Position, a Site Distinct from 1-Naphthol-5-Sulfonic Acid

The azo coupling reaction of diazonium salts with 5-hydroxy-2-naphthalenesulfonic acid proceeds with high regioselectivity for the 6-position (ortho to the hydroxyl group). This contrasts sharply with the behavior of 1-naphthol-3-sulfonic acid analogs, where coupling under alkaline conditions is preferentially directed to the 2-position [1]. This positional selectivity is a direct consequence of the electronic activation provided by the 5-hydroxy group, which is differently oriented relative to the sulfonic acid group compared to the 1-isomer.

Synthetic Organic Chemistry Dye Chemistry Regioselective Synthesis

Stability of Naphthalenesulfonic Acids on Polymeric SPE Cartridges Shows Class-Dependent Degradation, Emphasizing Need for Controlled Storage of 5-Hydroxy-2-naphthalenesulfonic Acid

A study on the stability of 14 sulfonated benzene and naphthalene compounds on polymeric solid-phase extraction (SPE) cartridges revealed that substituted naphthalenesulfonates are more prone to degradation than mononaphthalenesulfonates under certain conditions [1]. The stability of these polar aromatic sulfonic acids is dependent on both temperature and pH [1]. While 5-hydroxy-2-naphthalenesulfonic acid was not explicitly tested, its classification as a substituted mononaphthalenesulfonate places it in a risk category distinct from unsubstituted or less-substituted analogs, highlighting the importance of proper storage conditions (e.g., 4°C or -20°C) to maintain sample integrity.

Analytical Chemistry Sample Stability Solid-Phase Extraction

Scientifically Justified Procurement Scenarios for 5-Hydroxy-2-naphthalenesulfonic Acid (CAS 16500-22-4)


Synthesis of Specific Azo Dyes and Pigments Requiring a 5-Hydroxy-2-naphthalene Core

Procurement is scientifically justified when the target dye or pigment synthesis route explicitly calls for a coupling component that provides a hydroxyl group at the 5-position and a sulfonic acid group at the 2-position. This specific substitution pattern directs azo coupling to the 6-position [1], yielding a chromophore with distinct absorption characteristics and solubility properties compared to dyes derived from other isomers like 1-naphthol-5-sulfonic acid [2]. This is critical for manufacturing specific direct dyes and pigments where color precision is paramount [3].

Analytical Method Development and Column Characterization in Reversed-Phase HPLC

This compound is an excellent choice as a test probe for characterizing the selectivity of reversed-phase HPLC stationary phases, particularly when separating ionic and polar compounds [1]. Its distinct retention behavior, influenced by its specific dipole moment and interactions with both the hydrophobic stationary phase and ionic mobile phase additives, allows researchers to benchmark and compare different C18 and C8 columns [1]. Its use in this context is superior to using less-sensitive unfunctionalized aromatics, as it more accurately reflects the challenges of separating strongly ionic analytes [2].

Research in Physical Organic Chemistry Involving Substituent Effects in Naphthalene Systems

5-Hydroxy-2-naphthalenesulfonic acid serves as a valuable model compound for studying substituent effects on the electronic properties and reactivity of the naphthalene ring. The specific 5-hydroxy-2-sulfonic acid substitution pattern imparts a unique pKa [1] and influences the regioselectivity of electrophilic aromatic substitution [2]. Researchers investigating structure-activity relationships, or developing new reactions based on naphthalene chemistry, can leverage this compound's well-defined properties to probe mechanistic questions or to serve as a benchmark for a new synthetic methodology [3].

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